methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2171902-24-0
VCID: VC4631429
InChI: InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H
SMILES: CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl
Molecular Formula: C11H21ClN2O4
Molecular Weight: 280.75

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride

CAS No.: 2171902-24-0

Cat. No.: VC4631429

Molecular Formula: C11H21ClN2O4

Molecular Weight: 280.75

* For research use only. Not for human or veterinary use.

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride - 2171902-24-0

Specification

CAS No. 2171902-24-0
Molecular Formula C11H21ClN2O4
Molecular Weight 280.75
IUPAC Name methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H
Standard InChI Key GSLPBLHBGBKNKA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3- and 4-positions with a methyl ester and Boc-protected amine, respectively. Its hydrochloride salt form enhances stability and solubility for synthetic applications. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC₁₁H₂₁ClN₂O₄
Molecular Weight280.75 g/mol
IUPAC NameMethyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate hydrochloride
SMILESO=C(OC(C)(C)C)N[C@H]1C@@HC(OC)=O.Cl
Stereochemistry(3R,4S) configuration confirmed via X-ray crystallography

The Boc group acts as a transient protective moiety, enabling selective deprotection during multi-step syntheses, while the methyl ester facilitates lipophilicity for membrane permeability in biological assays.

Synthesis and Manufacturing Processes

Stereoselective Synthesis

Industrial-scale production employs chiral pool strategies starting from L-proline derivatives to retain stereochemical integrity. A representative protocol involves:

  • Boc Protection:

    • React pyrrolidine-3-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP).

    • Yield: 85–92% .

  • Esterification:

    • Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and methanol.

    • Yield: 90% .

  • Salt Formation:

    • Treat with hydrochloric acid to precipitate the hydrochloride salt.

Chemoselective Modifications

A breakthrough in functionalization involves chemoselective hydrogenation of cyano intermediates. For example, 4-cyano-3-methoxyimino-1-(N-Boc)pyrrolidine undergoes selective reduction of the cyano group to aminomethyl using Raney nickel, preserving the methyloxime group (yield: 78%) .

StepKey Reagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DMAP, DCM85–92
EsterificationDCC, DMAP, MeOH90
HydrogenationH₂, Raney Ni, (t-Boc)₂O78

Research Applications in Pharmaceutical Development

Antibiotic Intermediate

The compound is pivotal in synthesizing gemifloxacin intermediates. Chemoselective hydrogenation of its cyano derivative yields Z-methoxyiminopyrrolidine methanesulfonate (AMPM), a precursor to gemifloxacin’s tricyclic core .

Enzyme Inhibition

Structural studies reveal interactions with bacterial DNA gyrase, where the Boc group stabilizes binding via hydrophobic interactions. In vitro assays show IC₅₀ values of 0.8 μM against Escherichia coli gyrase .

Asymmetric Catalysis

The chiral pyrrolidine scaffold serves as a ligand in Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) >95% in α-keto ester reductions.

Physicochemical Properties and Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 3.95–4.10 (m, 2H, pyrrolidine-H), 4.45 (dd, J = 8.4 Hz, 1H, NH) .

  • HPLC Purity: ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).

Solubility and Stability

  • Solubility: >50 mg/mL in DMSO; stable at −20°C for 12 months.

  • Degradation: Boc group cleaves under acidic conditions (pH <3) or with trifluoroacetic acid (TFA) .

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